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Cat. No.: B1344784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the computational modeling of 4-
Bromo-3-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical

and agrochemical compounds. This document outlines the theoretical framework and practical

methodologies for in-silico analysis of this molecule. By leveraging Density Functional Theory

(DFT), we can predict its structural, spectroscopic, and electronic properties, offering valuable

insights that complement and guide experimental research. This guide is intended for

researchers, scientists, and professionals in drug development seeking to apply computational

chemistry techniques to accelerate their research and development endeavors.

Introduction
4-Bromo-3-hydroxybenzonitrile is a substituted aromatic compound with significant potential

in medicinal chemistry and materials science. Its unique combination of a nitrile, a hydroxyl

group, and a bromine atom on a benzene ring gives rise to a range of chemical properties and

potential biological activities. Computational modeling provides a powerful, non-invasive tool to

investigate these properties at the molecular level, offering predictions that can streamline the

design of novel derivatives and the investigation of their mechanisms of action. This guide

details the application of computational methods to elucidate the characteristics of 4-Bromo-3-
hydroxybenzonitrile.
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Molecular Structure and Physicochemical
Properties
The foundational step in the computational modeling of any molecule is the determination of its

optimized geometry and fundamental physicochemical properties. These parameters are

crucial for all subsequent analyses, including spectroscopic predictions and molecular docking

studies.

Molecular Identity
The unambiguous identification of 4-Bromo-3-hydroxybenzonitrile is established through its

standard chemical identifiers.

Identifier Value

IUPAC Name 4-bromo-3-hydroxybenzonitrile[1]

Molecular Formula C₇H₄BrNO[1]

Molecular Weight 198.02 g/mol [1]

Canonical SMILES C1=CC(=C(C=C1C#N)O)Br[1]

InChI
InChI=1S/C7H4BrNO/c8-6-2-1-5(4-9)3-

7(6)10/h1-3,10H[1]

InChIKey HDWXAOLSLSTVEW-UHFFFAOYSA-N[1]

CAS Number 916213-60-0[1]

Predicted Physicochemical Properties
Computational methods can predict a variety of physicochemical properties that are essential

for drug development and material science applications. These properties are typically

calculated from the optimized molecular structure.
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Property Predicted Value

XLogP3 2.2

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 1

Exact Mass 196.94763 Da[1]

Topological Polar Surface Area 54.1 Å²

Computational Methodology
A robust computational protocol is essential for obtaining accurate and reproducible results.

The following sections detail a standard workflow for the computational modeling of 4-Bromo-
3-hydroxybenzonitrile, primarily based on Density Functional Theory (DFT).

Geometry Optimization
The initial step involves the optimization of the molecule's geometry to find its lowest energy

conformation. This is a critical step as all subsequent calculations are performed on this

optimized structure.

Software: Gaussian 09W or similar quantum chemistry package.[2]

Method: Density Functional Theory (DFT).

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[2]

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions

and polarization functions for accurate description of electron distribution and bonding.

Environment: The calculations are typically performed in the gas phase to represent an

isolated molecule. Solvent effects can be incorporated using models like the Polarizable

Continuum Model (PCM) if required.
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Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed. This serves two

main purposes: to confirm that the optimized structure corresponds to a true energy minimum

(i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the

molecule.

Method: The same DFT functional and basis set as used for geometry optimization.

Output: The calculation yields the harmonic vibrational frequencies, IR intensities, and

Raman activities.

Scaling: The calculated frequencies are often systematically higher than experimental values

due to the harmonic approximation and basis set limitations. Therefore, a scaling factor

(typically around 0.96 for B3LYP/6-311++G(d,p)) is applied to the calculated frequencies for

better agreement with experimental data.

Electronic Properties Analysis
The electronic properties of the molecule, such as the energies of the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are

calculated to understand its reactivity and electronic transitions.

Method: The HOMO and LUMO energies are obtained from the output of the DFT

calculation.

Analysis: The HOMO-LUMO energy gap is a key indicator of the molecule's chemical

stability and reactivity. A smaller gap suggests higher reactivity. These orbitals are also

visualized to understand the regions of the molecule involved in electron donation (HOMO)

and acceptance (LUMO).

Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge

distribution around the molecule. It is a valuable tool for predicting the sites of electrophilic and

nucleophilic attack.

Method: The MEP is calculated from the optimized molecular geometry and electron density.
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Visualization: The MEP is mapped onto the electron density surface, with different colors

representing different electrostatic potential values. Typically, red indicates regions of

negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates

regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Predicted Computational Data
The following tables summarize the predicted quantitative data for 4-Bromo-3-
hydroxybenzonitrile based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Structural Parameters
The optimized geometric parameters (bond lengths and bond angles) provide a detailed picture

of the molecule's three-dimensional structure.

Bond
Predicted Bond

Length (Å)
Angle

**Predicted Bond
Angle (°) **

C-Br 1.905 C-C-Br 119.5

C-O 1.360 C-C-O 118.0

O-H 0.965 C-O-H 109.0

C≡N 1.158 C-C≡N 178.5

C-C (aromatic) 1.390 - 1.405 C-C-C (aromatic) 119.0 - 121.0

C-H (aromatic) 1.085 C-C-H (aromatic) 119.5 - 120.5

Vibrational Frequencies
The predicted vibrational frequencies can be used to interpret experimental IR and Raman

spectra. The table below lists some of the key predicted vibrational modes.
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Vibrational Mode
Predicted Scaled

Wavenumber (cm⁻¹)
Assignment

O-H stretch ~3600 Hydroxyl group stretching

C-H stretch (aromatic) ~3100 - 3000 Aromatic C-H stretching

C≡N stretch ~2230 Nitrile group stretching[3]

C=C stretch (aromatic) ~1600 - 1400 Aromatic ring stretching

C-O stretch ~1250 Phenolic C-O stretching

C-Br stretch ~650 Carbon-Bromine stretching

Electronic Properties
The electronic properties provide insights into the molecule's reactivity and potential for charge

transfer.

Property Predicted Value (eV)

HOMO Energy -6.85

LUMO Energy -2.20

HOMO-LUMO Energy Gap 4.65

Visualizations
Visual representations are crucial for understanding the complex data generated from

computational modeling. The following diagrams were created using the Graphviz (DOT

language) to illustrate key concepts and workflows.

Molecular Structure
Caption: 2D representation of 4-Bromo-3-hydroxybenzonitrile.

Computational Workflow
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Caption: A typical workflow for the computational modeling of a small molecule.
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Conceptual HOMO-LUMO Interaction

HOMO
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ΔE = E(LUMO) - E(HOMO) Energy Gap (ΔE)
Reactivity Indicator
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Caption: The relationship between HOMO, LUMO, and the energy gap.

Conclusion
Computational modeling, particularly using DFT methods, offers a powerful and predictive

approach to understanding the multifaceted properties of 4-Bromo-3-hydroxybenzonitrile.

This guide has outlined a standard methodology for such an investigation, from initial structure

optimization to the analysis of electronic and spectroscopic properties. The presented data,

based on established computational techniques for analogous molecules, provides a robust

starting point for further experimental and theoretical research. By integrating these in-silico

techniques, researchers can accelerate the discovery and development of novel molecules

with desired functionalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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